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molecular formula C16H23N3O4 B8685733 tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

tert-Butyl 4-(4-nitrophenyl)-1,4-diazepane-1-carboxylate

Cat. No. B8685733
M. Wt: 321.37 g/mol
InChI Key: YIBVRMAZPOYAJV-UHFFFAOYSA-N
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Patent
US06632815B2

Procedure details

1-Boc-4-(4-nitrophenyl)homopiperazine (prepared with 1-fluoro-4-nitrobenzene, 1-Boc-homopiperazine, Cs2CO3 in heated DMF) was dissolved in methanol. To it was added 10% Pd/C. The slurry was stirred under a hydrogen balloon for 2 hrs. It was filtered through celite and evaporated in vacuuo to give 1-(4-aminophenyl)-4-Boc-homopiperazine. ES-MS: (M+H)+292.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]>CO.[Pd]>[NH2:21][C:18]1[CH:19]=[CH:20][C:15]([N:11]2[CH2:12][CH2:13][CH2:14][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9][CH2:10]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred under a hydrogen balloon for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCN(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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